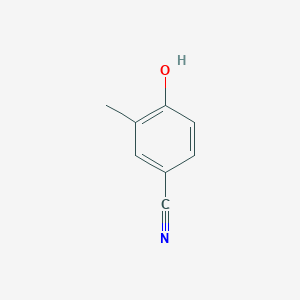

4-Hydroxy-3-methylbenzonitrile

説明

Historical Context and Early Studies of Benzonitrile (B105546) Derivatives

The journey of benzonitrile and its derivatives began in 1844 when Hermann Fehling first reported the synthesis of benzonitrile itself. wikipedia.orgatamankimya.comatamanchemicals.com He produced the compound through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure, coining the term "benzonitrile" which would come to define this entire class of organic compounds. wikipedia.orgatamankimya.com Early laboratory preparations of benzonitrile included the dehydration of benzamide (B126) or benzaldehyde (B42025) oxime, as well as the Rosenmund–von Braun reaction. wikipedia.orgatamanchemicals.com These foundational studies paved the way for the exploration of a vast array of substituted benzonitriles, each with unique properties and potential uses.

Significance of Substituted Benzonitriles in Chemical Sciences

Substituted benzonitriles are a cornerstone in organic synthesis, valued for their reactivity and utility as precursors to a multitude of other compounds. google.com The nitrile group can undergo various transformations, making these compounds versatile building blocks. They are integral to the production of pharmaceuticals, agrochemicals, and dyes. jchps.com For instance, benzonitrile itself is a precursor to benzoguanamine, a component of melamine (B1676169) resins used in protective coatings. atamanchemicals.com The diverse applications of substituted benzonitriles stem from the wide range of chemical properties that can be achieved by altering the substituents on the benzene (B151609) ring. google.com These compounds are also used as solvents and form labile coordination complexes with transition metals, which are useful as synthetic intermediates. wikipedia.orgatamankimya.comatamanchemicals.com

Overview of Research Directions for 4-Hydroxy-3-methylbenzonitrile

The specific compound, this compound, has been the subject of focused research, exploring its potential in several key areas.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of Febuxostat, a medication for treating gout. ppj.org.lymedjpps.com Research has detailed the synthesis of Febuxostat from this compound through a multi-step process. ppj.org.lymedjpps.com Furthermore, it has been utilized in the synthesis of 3′-methoxydaidzein, an isoflavone (B191592) derivative with potential medicinal applications. studylib.net The synthesis from vanillin (B372448) involves converting it to vanillyl alcohol, followed by halogenation and nitrilization to yield 4-hydroxy-3-methoxybenzonitrile (B1293924), a structurally similar compound. studylib.net Another application is in the biotransformation to vanillic acid using the nitrilase activity of Gordonia terrae. researchgate.net

Potential in Medicinal Chemistry

The structural motif of this compound is of interest in medicinal chemistry. Substituted benzonitriles are known to be present in various drugs, and their derivatives have been investigated for a range of biological activities. researchgate.netgoogle.com For example, derivatives of 3-methyl-benzonitrile have been explored as selective androgen receptor modulators (SARMs) for conditions like muscle atrophy. acs.org While direct therapeutic applications of this compound are not established, its role as a precursor to bioactive molecules like Febuxostat underscores its importance in the pharmaceutical field. ppj.org.lymedjpps.com The tetrazole ring, often synthesized from nitriles, is a significant moiety in medicinal chemistry, acting as a bioisosteric analogue of carboxylic acid and cis-amide groups. researchgate.net

Applications in Agrochemical Research

Substituted benzonitriles have a history of use in agriculture as herbicides. cambridge.org The phytotoxic properties of various benzonitrile derivatives have been evaluated, with some showing significant activity. cambridge.org For instance, 3-fluoro-4-methylbenzonitrile (B68015) has been investigated as an intermediate in the synthesis of new pesticides. evitachem.com While specific studies on the agrochemical applications of this compound are less common, the broader class of compounds to which it belongs has established relevance in this area. For example, 3-Bromo-4-hydroxy-5-methoxybenzonitrile is used in formulating agrochemicals. chemimpex.com

Theoretical and Computational Investigations

Modern research often employs computational methods to understand the properties and reactivity of chemical compounds. Theoretical studies, such as those using Density Functional Theory (DFT), have been conducted on various substituted benzonitriles to analyze their electronic structure, vibrational spectra, and other properties. jchps.comacs.org These computational investigations provide valuable insights that can guide experimental work. For example, computational modeling can predict the reactivity of compounds like 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267) in nucleophilic substitution reactions. Furthermore, benchmark thermochemistry studies on methylbenzonitriles have been performed to determine their enthalpies of formation with high accuracy. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTADDGUHFYGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306382 | |

| Record name | 4-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-70-5 | |

| Record name | 4-Hydroxy-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 4 Hydroxy 3 Methylbenzonitrile

Synthetic Routes to 4-Hydroxy-3-methylbenzonitrile

Conversion from Aldehydes to Nitriles

A primary route to this compound is the conversion of the corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde (B106927). ambeed.comresearchgate.netnist.govsigmaaldrich.comscbt.com This transformation is a fundamental reaction in organic synthesis, with several methodologies developed to facilitate this conversion efficiently.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. eurjchem.comtandfonline.com In the context of nitrile synthesis, microwave irradiation offers a rapid and efficient method for converting aromatic aldehydes, such as 4-hydroxy-3-methylbenzaldehyde, into their corresponding nitriles. eurjchem.commdpi.comnih.govresearchgate.net This method often involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride under solvent-free conditions or in the presence of a high-boiling solvent. tandfonline.comtandfonline.comnih.gov The use of microwave energy can dramatically reduce reaction times from hours to minutes, often leading to high yields of the desired nitrile. eurjchem.comtandfonline.com For instance, a mixture of an aldehyde, hydroxylamine hydrochloride, and a suitable catalyst can be irradiated in a microwave reactor to afford the nitrile in good yields. mdpi.comnih.govnih.gov

One reported method involves heating a mixture of 4-hydroxy-3-methylbenzaldehyde and hydroxylammonium chloride in acetic acid under reflux, a process that can also be adapted for microwave conditions to enhance reaction rates. ambeed.com

Table 1: Microwave-Assisted Nitrile Synthesis Parameters

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | NH₂OH·HCl / Phthalic Anhydride | Solvent-free | Microwave, 3 min | High | tandfonline.com |

| Aromatic Aldehydes | NH₂OH·HCl / Envirocatalyst EPZGR | Solvent-free | Microwave, 3 min | High | tandfonline.com |

| Aromatic Aldehydes with electron-donating groups | NH₂OH·HCl / TiO₂ | Solvent-free | Microwave | 77-84% | nih.gov |

| 4-hydroxy benzaldehyde (B42025) | 15-WSS / NH₂OH·HCl | Solvent-free | Microwave, 840 W, 3 min | 83% (nitrile) | qu.edu.sa |

The conversion of aldehydes to nitriles is often facilitated by a catalyst to improve reaction rates and selectivity. Various catalytic systems have been explored for this purpose.

A water-soluble sulfonated (WSS) catalyst has been shown to be effective in the microwave-assisted synthesis of nitriles from aldehydes. qu.edu.sa For example, using a 15-WSS catalyst with hydroxylamine hydrochloride under microwave irradiation, 4-hydroxybenzaldehyde (B117250) and 4-hydroxy-3-methoxybenzaldehyde were converted to their respective nitriles in high yields. qu.edu.sa

Titanium dioxide (TiO₂) is another effective heterogeneous catalyst for this transformation. mdpi.comnih.govnih.gov It is believed that TiO₂ activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. nih.gov This is followed by dehydration to form the nitrile. The use of TiO₂ in conjunction with microwave irradiation provides a solvent-free and efficient method for converting aromatic aldehydes with electron-donating groups into nitriles. mdpi.comnih.govnih.gov

Other catalytic systems for the conversion of aldehydes to nitriles include the use of ferrous sulfate (B86663) in DMF under reflux conditions, which has been shown to be effective for a variety of substituted aromatic aldehydes. scribd.comasianpubs.org Additionally, copper-catalyzed aerobic oxidation of primary amines, which can be formed in situ from aldehydes, represents another route to nitriles. acs.org

Table 2: Catalyst Systems for Aldehyde to Nitrile Conversion

| Catalyst | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 15-WSS | 4-hydroxy benzaldehyde, NH₂OH·HCl | Microwave (840 W, 3 min) | 83% nitrile yield | qu.edu.sa |

| 45-WSS | 4-hydroxy benzaldehyde, NH₂OH·HCl | Microwave (840 W, 3 min) | 77% nitrile yield | qu.edu.sa |

| TiO₂ | 4-hydroxy benzaldehyde, NH₂OH·HCl | Microwave (840 W, 3 min) | 80% nitrile yield | qu.edu.sa |

| TiO₂ | Aromatic aldehydes with electron-donating groups, NH₂OH·HCl | Microwave | Good conversion rates (77-84%) | nih.gov |

Dealkylation of Methoxybenzonitrile Precursors

An alternative synthetic approach to this compound involves the dealkylation, specifically demethylation, of a methoxy-substituted precursor, such as 4-methoxy-3-methylbenzonitrile (B2465213). google.com This strategy is particularly useful when the methoxy (B1213986) analogue is more readily available or synthetically accessible.

One established method for the demethylation of methoxybenzonitriles is the use of alkali metal phenoxides. For example, heating 4-methoxy-3-methylbenzonitrile with sodium phenoxide can yield this compound. google.com This reaction is typically carried out at elevated temperatures. google.com The process involves the nucleophilic attack of the phenoxide ion on the methyl group of the methoxy ether, leading to the formation of the desired hydroxynitrile and anisole (B1667542) as a byproduct.

Beyond sodium phenoxide, a variety of other reagents and methods have been developed for the dealkylation of aryl methyl ethers. chem-station.com These methods can be broadly categorized based on the reagents used, which include strong Lewis acids, Brønsted acids, and thiol-based systems. chem-station.com

Lewis Acids: Reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are powerful Lewis acids capable of cleaving aryl methyl ethers. chem-station.comnih.gov BBr₃ is particularly effective, often used at low temperatures, while AlCl₃ may require heating. chem-station.com

Brønsted Acids: Strong acids such as 47% hydrobromic acid (HBr) can be used for demethylation, typically by heating the substrate with the acid. chem-station.com

Thiol-Based Reagents: The use of alkyl thiols, such as 1-dodecanethiol, in the presence of a base like sodium methoxide, provides an alternative, often milder, method for demethylation. sciencemadness.orgresearchgate.net This approach can be advantageous as it avoids the use of harsh acidic conditions. sciencemadness.org Another approach involves the in-situ generation of sodium alkylthiolate using sodium hydroxide (B78521) and a long-chain thiol, which is described as a more practical and less odorous method. researchgate.net

Other Reagents: Other reported dealkylation agents include pyridinium (B92312) hydrochloride, which is a facile method that can be used at larger scales, and acidic concentrated lithium bromide (ACLB). nih.govresearchgate.net

The choice of dealkylation method often depends on the specific substrate and the presence of other functional groups in the molecule.

Synthesis from Amino Precursors via Diazotization and Hydrolysis

A classical and effective method for the synthesis of this compound involves the diazotization of a corresponding amino precursor, specifically 3-methyl-4-aminobenzonitrile, followed by hydrolysis. This transformation is a variation of the Sandmeyer reaction. rsc.org

The process begins with the treatment of 3-methyl-4-aminobenzonitrile with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). googleapis.com This reaction forms a diazonium salt intermediate. Subsequent heating of this diazonium salt solution leads to its decomposition and the introduction of a hydroxyl group onto the aromatic ring, yielding this compound. googleapis.comgoogle.com

This method is advantageous due to the ready availability of the starting amino compounds. The reaction proceeds in two main stages:

Diazotization: The amino group of 3-methyl-4-aminobenzonitrile is converted into a diazonium group (-N₂⁺).

Hydrolysis: The diazonium group is replaced by a hydroxyl group upon heating in an aqueous solution.

Alternative and Emerging Synthetic Methodologies

Beyond the traditional diazotization route, several alternative and emerging methods for the synthesis of this compound and its analogs have been developed. These methods often focus on improving yield, reducing the use of hazardous reagents, and offering milder reaction conditions.

One notable alternative involves the direct conversion of aldehydes to nitriles. For instance, 4-hydroxy-3-methylbenzaldehyde can be reacted with hydroxylamine hydrochloride in a suitable solvent like acetic acid or dimethylformamide (DMF) under reflux to produce this compound. ambeed.comasianpubs.org This one-pot synthesis is efficient, with reported yields as high as 91%. asianpubs.org

Another approach starts from substituted phenols. For example, 2-chloro-6-methyl-phenol can be used as a starting material in a multi-step synthesis to produce 3-chloro-4-hydroxy-5-methyl-benzonitrile, a related derivative. newdrugapprovals.org

Furthermore, modern synthetic strategies are exploring greener alternatives. One such method describes the synthesis of aryl nitriles from aromatic aldehydes in water, minimizing the use of harmful organic solvents. rsc.org These emerging methodologies highlight the ongoing efforts to develop more sustainable and efficient synthetic routes in organic chemistry.

Derivatization and Functionalization of this compound

The presence of both a hydroxyl and a nitrile group on the aromatic ring makes this compound a versatile building block for further chemical transformations.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. For example, reaction with an alkyl halide in the presence of a base can yield the corresponding ether derivative. This is a common strategy to modify the properties of the molecule or to introduce further functionality.

Esterification: The hydroxyl group can be acylated to form esters. A common method involves reacting the compound with an acid anhydride, such as acetic anhydride, in the presence of a base like sodium hydroxide. chegg.com This reaction is often rapid and proceeds at room temperature. chegg.com

Reactions at the Nitrile Group (e.g., Hydrolysis to Carboxylic Acids, Amidation)

The nitrile group is a key functional handle that can be converted into other important functional groups.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. savemyexams.comchemguide.co.uk Acidic hydrolysis, typically using a dilute acid like hydrochloric acid under reflux, yields the corresponding carboxylic acid. chemguide.co.uk Alkaline hydrolysis with a base such as sodium hydroxide solution, followed by acidification, also produces the carboxylic acid. savemyexams.comchemguide.co.uk Enzymatic hydrolysis using nitrilases is also a viable and often more selective method. researchgate.netresearchgate.net

Amidation: The nitrile group can be hydrated to form an amide. This can be achieved through enzymatic means using nitrile hydratase, which has shown activity on substrates like 4-hydroxybenzonitrile (B152051). thieme-connect.de Chemical methods for direct amidation of esters, which can be derived from the nitrile, are also well-established. rsc.org

Electrophilic Aromatic Substitution Reactions

Common EAS reactions include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The positions of substitution will be directed by the existing substituents on the ring.

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for this electron-rich aromatic ring, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring. For example, if a halogen atom were introduced onto the ring, it could potentially be displaced by a strong nucleophile. However, direct nucleophilic substitution on the unsubstituted ring is generally not favored. uzh.ch

Exploration of Novel Derivatives for Specific Applications

The core structure of this compound has been modified to create new chemical entities with tailored biological activities. These efforts have led to the discovery of potent agents for a range of therapeutic areas.

One notable area of investigation has been the development of Selective Androgen Receptor Modulators (SARMs) . These compounds are designed to elicit the anabolic benefits of androgens in muscle and bone tissue while minimizing the androgenic side effects in other tissues, such as the prostate. A significant derivative in this class is 2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile. acs.orgnih.gov This compound has demonstrated the desired muscle and prostate effects in preclinical models and has been identified as a promising candidate for transdermal administration to treat conditions like muscle atrophy. acs.orgnih.gov The synthesis involves the reaction of 2-chloro-4-fluoro-3-methyl-benzonitrile with (±)-2-amino-1-methyl-cyclopentanol. acs.org Further optimization of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has also been a focus, leading to compounds with improved metabolic stability and potent androgen agonistic activity. pdbj.orgresearchgate.net

Another important application for derivatives of this compound is in the development of antiviral agents . The parent compound, this compound, has been synthesized as a key intermediate for compounds targeting Coxsackievirus B3 (CVB3). These viruses can cause a range of illnesses, including myocarditis. The synthesis of the parent compound can be achieved from the corresponding phenol (B47542) through bromination with N-bromosuccinimide (NBS), followed by cyanation using copper(I) cyanide.

While direct derivatization of this compound for kinase inhibition is an area of ongoing research, the closely related scaffold of 4-hydroxy-3-methoxybenzonitrile (B1293924) has been utilized in the synthesis of kinase inhibitors . For example, it has been used to prepare 3-hydroxy-4-methoxybenzonitrile, a precursor for compounds that inhibit Syk kinase. This suggests the potential for similar applications of this compound derivatives.

The structural motif of substituted benzonitriles is also being explored for its neuroprotective potential . Although direct evidence for derivatives of this compound is emerging, related compounds have shown promise. For instance, new edaravone (B1671096) derivatives incorporating a benzylpiperazine moiety have demonstrated significant neuroprotective activities. researchgate.net These compounds have shown protective effects against cell damage and have prolonged survival time in models of acute cerebral ischemia. researchgate.net

The following table summarizes some of the novel derivatives and their intended applications:

| Derivative Name | Core Scaffold Modification | Specific Application |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Substitution at the 4-position with a cyclopentylamino group and chlorination at the 2-position | Selective Androgen Receptor Modulator (SARM) for muscle atrophy acs.orgnih.gov |

| O-Alkyl Linker Analogs | Modification of the hydroxyl group with various O-propyl linkers | Antiviral agents against Coxsackievirus B3 Nancy |

| 4-(Pyrrolidin-1-yl)benzonitrile derivatives | Substitution at the 4-position with a pyrrolidine (B122466) ring | Selective Androgen Receptor Modulators (SARMs) with improved metabolic stability pdbj.orgresearchgate.net |

It is important to note that the exploration of novel derivatives of this compound is an active area of research. The versatility of this chemical scaffold suggests that new applications and more potent and selective compounds will continue to be discovered.

Advanced Spectroscopic and Computational Analysis of 4 Hydroxy 3 Methylbenzonitrile

Vibrational Spectroscopy Studies

Vibrational spectroscopy is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and molecular vibrations. For 4-Hydroxy-3-methylbenzonitrile, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent band is the sharp and intense absorption corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2240-2220 cm⁻¹ region for aromatic nitriles. orientjchem.org The presence of an electron-withdrawing group like a hydroxyl group can increase this wavenumber. researchgate.net A broad band in the high-frequency region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from intermolecular hydrogen bonding. mdpi.com

Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range. rasayanjournal.co.in The methyl (CH₃) group gives rise to characteristic asymmetric and symmetric stretching vibrations, typically observed around 2980 cm⁻¹ and 2870 cm⁻¹, respectively. rasayanjournal.co.in Furthermore, the aromatic C-C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1625-1430 cm⁻¹ region. rasayanjournal.co.in

Table 1: Characteristic FT-IR Bands for this compound (Predicted) Note: Wavenumbers are based on typical values for the functional groups and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching |

| ~3050 | Medium, Sharp | Aromatic C-H stretching |

| ~2960 | Medium, Sharp | Asymmetric CH₃ stretching |

| ~2870 | Medium, Sharp | Symmetric CH₃ stretching |

| ~2235 | Strong, Sharp | C≡N stretching |

| ~1610, 1515, 1470 | Medium to Strong | Aromatic C-C stretching |

| ~1440 | Medium | CH₃ asymmetric deformation |

| ~1380 | Medium | CH₃ symmetric deformation |

| ~1250 | Strong | C-O stretching |

| ~1150 | Medium | Aromatic C-H in-plane bending |

| ~850 | Strong | Aromatic C-H out-of-plane bending |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing nonpolar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a strong and sharp band, often appearing at a slightly different frequency compared to the FT-IR spectrum. orientjchem.org The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, typically gives a very strong and characteristic band in the Raman spectrum, often near 1000 cm⁻¹. Aromatic C-C stretching vibrations are also prominent in the 1625-1430 cm⁻¹ region. rasayanjournal.co.in The methyl group vibrations, particularly the symmetric CH₃ stretching mode, are also readily observed. rasayanjournal.co.in Unlike in FT-IR, the O-H stretching vibration is typically a weak band in Raman spectra.

Table 2: Characteristic FT-Raman Bands for this compound (Predicted) Note: Wavenumbers are based on typical values for the functional groups and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Strong | Aromatic C-H stretching |

| ~2930 | Strong | Symmetric CH₃ stretching |

| ~2230 | Very Strong, Sharp | C≡N stretching |

| ~1608 | Very Strong | Aromatic C-C stretching |

| ~1220 | Medium | Aromatic C-H in-plane bending |

| ~1000 | Strong | Ring breathing mode |

A detailed assignment of the vibrational modes can be achieved by comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT). nih.govnih.gov The analysis involves correlating the observed bands with specific molecular motions, such as stretching, bending, rocking, and torsional modes.

Hydroxyl Group (O-H) Vibrations : The O-H stretching mode is a key feature in the FT-IR spectrum. The in-plane O-H bending vibration is typically found in the 1440-1260 cm⁻¹ range and may be coupled with other molecular vibrations. rasayanjournal.co.in

Nitrile Group (C≡N) Vibrations : The C≡N stretching mode is a highly characteristic and intense band in both FT-IR and FT-Raman spectra, providing unambiguous evidence for the nitrile functional group. orientjchem.orgindexcopernicus.com

Methyl Group (CH₃) Vibrations : The methyl group exhibits several characteristic modes: symmetric and asymmetric stretching, symmetric and asymmetric deformation (bending), and rocking modes. rasayanjournal.co.in For instance, symmetric and asymmetric deformation modes are expected around 1380 cm⁻¹ and 1465 cm⁻¹, respectively. rasayanjournal.co.in

Aromatic Ring Vibrations : The benzene ring has a complex set of vibrational modes. These include C-H stretching, C-C stretching, in-plane C-H bending, out-of-plane C-H bending, and ring breathing modes. scirp.org The substitution pattern on the ring influences the exact frequencies and intensities of these bands, making them useful for confirming the positions of the hydroxyl, methyl, and nitrile groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Aromatic Protons : There are three protons on the aromatic ring. The proton adjacent to the nitrile group (H-2) is expected to be the most deshielded due to the electron-withdrawing nature of the cyano group. The proton ortho to the hydroxyl group (H-5) and the proton meta to the hydroxyl group (H-6) will have different chemical shifts. Their signals will appear as doublets or doublet of doublets due to coupling with neighboring protons.

Methyl Protons (-CH₃) : The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the range of 2.1-2.4 ppm.

Hydroxyl Proton (-OH) : The phenolic hydroxyl proton will also appear as a singlet. Its chemical shift can vary significantly (typically 5-8 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding effects.

Table 3: Predicted ¹H NMR Spectral Data for this compound Note: Chemical shifts (δ) are predicted based on substituent effects and data from analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.4 | d | H-2 |

| ~7.3 | dd | H-6 |

| ~6.9 | d | H-5 |

| ~5.5 | s | -OH |

| ~2.2 | s | -CH₃ |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Nitrile Carbon (-C≡N) : The carbon of the nitrile group is typically found in the 115-125 ppm range. compoundchem.com

Aromatic Carbons : The six carbons of the benzene ring will have different chemical shifts. The carbon attached to the hydroxyl group (C-4) will be shifted downfield (higher ppm) to around 155-160 ppm. libretexts.org The carbon attached to the nitrile group (C-1) will appear around 105-115 ppm. The other aromatic carbons (C-2, C-3, C-5, C-6) will have shifts between 115 and 140 ppm, influenced by the electronic effects of the substituents. oregonstate.edu

Methyl Carbon (-CH₃) : The carbon of the methyl group will appear upfield (lower ppm), typically in the 15-25 ppm range. compoundchem.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are predicted based on established ranges and substituent effects.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-4 (C-OH) |

| ~135 | C-6 |

| ~133 | C-2 |

| ~128 | C-3 (C-CH₃) |

| ~118 | C≡N |

| ~116 | C-5 |

| ~110 | C-1 (C-CN) |

| ~20 | -CH₃ |

Advanced NMR Techniques (e.g., COSY, NOESY, HETCOR, INADEQUATE)

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment of protons and carbons and for understanding spatial relationships within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would display cross-peaks connecting adjacent protons on the aromatic ring. Specifically, the proton at position 2 would show a correlation to the proton at position 6, and the proton at position 6 would, in turn, show correlations to the protons at positions 2 and 5, confirming their connectivity. The methyl protons and the hydroxyl proton would likely not show cross-peaks to the aromatic protons unless long-range coupling is resolved.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining through-space proximity of nuclei, irrespective of their bonding connections. In this molecule, a NOESY spectrum would be expected to show a cross-peak between the protons of the methyl group (at position 3) and the adjacent aromatic proton (at position 2). Another key correlation would be observed between the hydroxyl proton and the aromatic proton at position 5, providing valuable information about the molecule's preferred conformation in solution.

Heteronuclear Correlation (HETCOR): This technique, often performed as HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence), maps direct one-bond correlations between protons and the carbons they are attached to. A HETCOR spectrum of this compound would definitively assign the chemical shifts of the aromatic carbons by correlating them to their directly bonded protons. For example, the proton signal for H-2 would correlate to the carbon signal of C-2. The quaternary carbons (C-1, C-3, C-4, and the nitrile carbon) would not show signals in a standard HETCOR or HSQC spectrum as they have no directly attached protons.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful but less common experiment reveals direct carbon-carbon (¹³C-¹³C) bonds. An INADEQUATE spectrum would provide a complete carbon skeleton map of the molecule, showing correlations between C-1 and C-2, C-2 and C-3, C-3 and C-4, and so on, around the aromatic ring, as well as the bond between the nitrile carbon and C-1. This technique would offer ultimate confirmation of the carbon framework.

The hypothetical correlations expected from these 2D NMR experiments are summarized in the table below.

| Technique | Correlated Nuclei | Expected Information |

| COSY | ¹H – ¹H (through 3 bonds) | Confirms connectivity of aromatic protons (H-2 with H-6, H-6 with H-5). |

| NOESY | ¹H – ¹H (through space) | Shows spatial proximity of methyl protons to H-2 and hydroxyl proton to H-5. |

| HETCOR | ¹H – ¹³C (through 1 bond) | Assigns chemical shifts of protonated carbons (C-2, C-5, C-6, and methyl carbon). |

| INADEQUATE | ¹³C – ¹³C (through 1 bond) | Maps the entire carbon skeleton, confirming all C-C bonds within the molecule. |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇NO), high-resolution mass spectrometry (HRMS) provides a precise mass measurement. The monoisotopic mass is calculated to be 133.0528 Da, which can be experimentally verified to confirm the molecular formula.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds. medjpps.com In a typical GC-MS analysis, this compound would be injected into the GC, where it vaporizes and travels through a capillary column. shimadzu.com The time it takes for the compound to elute from the column is its retention time (RT), which is dependent on factors like the column's stationary phase, temperature program, and carrier gas flow rate. google.com Given its polarity from the hydroxyl group, it would exhibit a moderate retention time on a standard non-polar or mid-polar column. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification. shimadzu.com

The mass spectrum of a compound provides a unique fingerprint based on how the molecular ion fragments. The fragmentation of this compound under electron ionization (EI) can be predicted based on its structure. The molecular ion [M]⁺• would appear at an m/z of 133.

Key fragmentation pathways would include:

Loss of a hydrogen atom: A peak at m/z 132 ([M-H]⁺) is common, resulting from the loss of the phenolic hydrogen to form a stable ion.

Loss of carbon monoxide: Phenolic compounds often undergo fragmentation by losing CO, which would lead to a fragment ion at m/z 105 ([M-CO]⁺•).

Loss of the nitrile group: While less common as a primary fragmentation, loss of a ·CN radical could occur, though cleavage of the stronger C-C bond is less favorable.

Loss of a methyl radical: Cleavage of the methyl group is a probable pathway, leading to a significant ion at m/z 118 ([M-CH₃]⁺). This resulting ion can be stabilized by resonance.

Loss of hydrogen cyanide: A characteristic fragmentation for benzonitriles is the loss of a neutral HCN molecule, which would produce an ion at m/z 106 ([M-HCN]⁺•).

A plausible fragmentation pathway is outlined below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 133 | [C₈H₇NO]⁺• | (Molecular Ion) |

| 132 | [C₈H₆NO]⁺ | H• |

| 118 | [C₇H₄NO]⁺ | CH₃• |

| 105 | [C₇H₇N]⁺• | CO |

| 106 | [C₇H₆O]⁺• | HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the aromatic ring. The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the substituents.

The hydroxyl (-OH) group acts as a powerful auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths due to its electron-donating resonance effect. The nitrile (-CN) and methyl (-CH₃) groups also influence the electronic structure and thus the absorption spectrum. Typically, substituted benzonitriles exhibit two primary absorption bands, analogous to the E₂ and B bands of benzene. For this compound dissolved in a solvent like ethanol or methanol, one would expect to observe a strong absorption band likely above 250 nm and another band around 280-300 nm, characteristic of a substituted phenolic compound.

X-Ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While this compound is known to be a solid at room temperature, detailed crystallographic data from single-crystal XRD studies are not widely available in the public domain.

An XRD study would provide a wealth of information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Precise measurements of the lengths and angles of the repeating unit cell.

Bond Lengths and Angles: Provides exact intramolecular distances and angles, allowing for comparison with theoretical calculations.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. The presence of the hydroxyl group strongly suggests the formation of intermolecular hydrogen bonds, which would be a dominant feature of the crystal packing. Pi-stacking interactions between the aromatic rings may also be present.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. For this compound, theoretical studies can provide insights that complement experimental data.

Common computational approaches involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). Such calculations can yield:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared to XRD data if available.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl proton.

Simulated Spectra: Theoretical calculations can predict vibrational frequencies (IR and Raman), NMR chemical shifts, and UV-Vis absorption spectra, which are invaluable for interpreting experimental results.

A summary of typical data obtained from DFT calculations is presented below.

| Calculated Property | Information Provided |

| Optimized Geometry | Bond lengths (Å) and angles (°) for the ground state structure. |

| HOMO Energy | Energy of the highest occupied molecular orbital (eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital (eV). |

| HOMO-LUMO Gap | Indicator of chemical stability and electronic transitions. |

| Dipole Moment | Measure of the molecule's overall polarity (Debye). |

| MEP Map | Visualization of electrophilic and nucleophilic sites. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and various electronic characteristics. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals, such as the widely used B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are employed to approximate the exchange-correlation energy. explorationpub.com The accuracy of these calculations is also dependent on the chosen basis set, such as the Pople-style 6-311++G(d,p), which provides a flexible description of the electron distribution. cell.comsci-hub.se

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This process systematically alters the molecular geometry to locate the most stable conformation, known as the equilibrium geometry. The outcome provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. sci-hub.se

For this compound, a full geometry optimization would be performed, typically using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, to achieve a structure with the lowest possible energy. orientjchem.org While specific optimized geometrical parameters for this compound are not available in the cited literature, calculations on analogous molecules such as 3-fluoro-4–methylbenzonitrile and 4-bromo-3-methylbenzonitrile have been successfully performed to predict their structural parameters. orientjchem.orgresearchgate.net The optimization process for this compound would confirm the planarity of the benzene ring and determine the precise spatial orientation of the hydroxyl, methyl, and nitrile substituent groups.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H (hydroxyl) | ~0.96 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | H-O-C-C | ~0° or 180° (for planarity) |

Theoretical vibrational analysis through DFT is a vital tool for interpreting and assigning experimental infrared (IR) and Raman spectra. scirp.org By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To bridge this gap, the computed wavenumbers are typically scaled using empirical scaling factors, which improves the agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions within the molecule. nih.gov

Although experimental (FTIR, FT-Raman) and calculated vibrational frequencies for this compound have not been detailed in the available literature, studies on similar compounds like 4-chloro-3-nitrobenzonitrile and 3-fluoro-4–methylbenzonitrile demonstrate this comparative methodology. orientjchem.orgnih.gov For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring and methyl group, and various C-C ring stretching vibrations. orientjchem.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 | Stretching of the hydroxyl bond. |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Stretching of C-H bonds on the ring. orientjchem.org |

| C-H Stretch (Methyl) | Methyl | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| C≡N Stretch | Nitrile | 2220 - 2260 | Stretching of the carbon-nitrogen triple bond. orientjchem.org |

| C-C Stretch (Aromatic) | Benzene Ring | 1400 - 1650 | Stretching vibrations within the aromatic ring. orientjchem.org |

| C-O Stretch | Hydroxyl | 1210 - 1310 | Stretching of the carbon-oxygen single bond. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. libretexts.orgwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the kinetics of a reaction. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. wuxibiology.comresearchgate.net

For this compound, FMO analysis would provide insights into its electronic behavior. While specific HOMO and LUMO energy values for this compound were not found, analysis of the structurally similar 4-hydroxy-3-methylbenzoic acid revealed a HOMO-LUMO gap of 5.209 eV, indicating significant charge-transfer interactions within the molecule. researchgate.net A similar analysis for this compound would map the distribution of these orbitals, identifying the regions of the molecule most likely to participate in electron donation and acceptance. The HOMO is expected to be localized mainly on the electron-rich benzene ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the electron-withdrawing nitrile group.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity, stability, and polarizability. |

| Ionization Potential | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity | A ≈ -E_LUMO | Energy released when an electron is added. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. cell.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

An MEP map for this compound has not been published in the reviewed sources. However, based on its structure, one can predict the general features. The most negative potential would be concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, making these the primary sites for electrophilic interaction. Conversely, the most positive potential would be located around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The aromatic ring would exhibit a region of intermediate negative potential. This type of analysis has been performed on related benzonitrile (B105546) derivatives to understand their reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of bonding interactions, charge distribution, and delocalization effects within a molecule. cell.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond closely to the classical Lewis structure representation. cam.ac.uk A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, often described as hyperconjugation, occur when charge is transferred from a filled (donor) NBO to an empty (acceptor) NBO, leading to stabilization of the molecule. The stabilization energy (E(2)) associated with this delocalization is calculated and provides a measure of the interaction's strength. researchgate.net

DFT calculations can be used to predict several key thermodynamic properties of a molecule in the gas phase at a given temperature and pressure. sci-hub.se By combining the electronic energy from the DFT calculation with vibrational frequencies, it is possible to compute statistical mechanical quantities such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), entropy (S), and enthalpy (H). explorationpub.com These predicted properties are valuable for understanding the stability of the molecule and for predicting the thermodynamics of chemical reactions in which it might participate.

Theoretical thermodynamic data for this compound were not found in the searched literature. However, the methodology is well-established, with studies on compounds like 3-bromo-4-methyl benzonitrile demonstrating the calculation of thermodynamic properties using DFT. researchgate.netresearchgate.net Such a calculation for this compound would provide fundamental data on its stability and behavior at different temperatures.

| Thermodynamic Property | Symbol | Typical Units | Description |

|---|---|---|---|

| Zero-Point Vibrational Energy | ZPVE | kcal/mol or kJ/mol | The vibrational energy at 0 K. |

| Heat Capacity at Constant Volume | Cv | cal/mol·K | The amount of heat required to raise the temperature by one degree at constant volume. |

| Entropy | S | cal/mol·K | A measure of the molecular disorder or randomness. |

| Enthalpy | H | kcal/mol or kJ/mol | The total heat content of the system. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its behavior at an atomic level. An MD simulation of this compound would provide detailed insights into its conformational dynamics, interactions with solvents, and potential binding behavior with biological macromolecules.

The process of conducting an MD simulation for this compound would involve several key steps. Initially, a molecular model of the compound is constructed, and a force field is assigned to describe the interatomic forces. The system is then typically solvated, often in a water box to mimic physiological conditions, and subjected to energy minimization to remove any steric clashes. Following this, the system is gradually heated to a desired temperature and equilibrated. Finally, the production phase of the simulation generates a trajectory of atomic positions and velocities over time, from which various properties can be analyzed.

From such simulations, a wealth of information can be extracted. For instance, the flexibility of the molecule, including the rotation around the C-C and C-O bonds, can be assessed. The hydrogen bonding patterns between the hydroxyl group of this compound and surrounding water molecules can be characterized, providing insights into its solubility and solvation thermodynamics. Furthermore, by simulating the compound in the presence of a biological target, such as an enzyme or receptor, MD can be used to predict the stability of the protein-ligand complex, the key interacting residues, and the binding free energy.

Table 1: Illustrative Data Derivable from a Hypothetical MD Simulation of this compound

| Property | Hypothetical Value/Observation | Significance |

| Root Mean Square Deviation (RMSD) | Low and stable fluctuation around an average value | Indicates the conformational stability of the molecule over the simulation time. |

| Radius of Gyration (Rg) | Consistent value | Provides insight into the compactness of the molecular structure. |

| Solvent Accessible Surface Area (SASA) | Relatively constant with some fluctuations | Measures the exposure of the molecule to the solvent, which is related to its solubility. |

| Hydrogen Bond Analysis | Average of 2-3 hydrogen bonds with water molecules | Quantifies the interaction with the solvent and helps to explain its hydrophilic character. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity, respectively. Although specific QSAR and QSTR models for this compound are not readily found in scientific literature, the methodologies provide a framework for predicting its potential biological effects based on its molecular properties.

A QSAR or QSTR study on this compound would begin with the calculation of a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. For this compound, these would include descriptors like molecular weight, logP (lipophilicity), polar surface area, dipole moment, and various quantum chemical parameters.

Once the descriptors are calculated for a series of related compounds with known activities or toxicities, a mathematical model is developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. This model would identify the key descriptors that are correlated with the biological endpoint. The resulting equation could then be used to predict the activity or toxicity of new or untested compounds, including this compound.

For example, a QSAR model might reveal that the presence of a hydroxyl group and a nitrile group on the benzene ring, as seen in this compound, contributes positively or negatively to a specific biological activity. Similarly, a QSTR model could predict its potential toxicity based on descriptors related to its reactivity or ability to interact with biological targets. These predictive models are valuable tools in drug discovery and toxicology for prioritizing compounds for further experimental testing and for designing safer chemicals.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR/QSTR Analysis of this compound

| Descriptor | Definition | Hypothetical Relevance |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can influence absorption, distribution, and metabolism. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which affects cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | Important for molecular recognition and binding to biological targets. |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | Crucial for forming hydrogen bonds with biological macromolecules. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Applications and Translational Research of 4 Hydroxy 3 Methylbenzonitrile and Its Analogs

Applications in Pharmaceutical Development

The unique structure of 4-hydroxy-3-methylbenzonitrile and its derivatives makes them valuable intermediates in the synthesis of complex pharmaceutical compounds. Their functional groups allow for a variety of chemical reactions, enabling the construction of molecules with specific therapeutic properties.

The utility of this compound and its analogs as foundational building blocks is well-documented in pharmaceutical research. These compounds are frequently employed in multi-step syntheses to create more complex drug candidates. For instance, the analog 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267) is a key intermediate in the synthesis of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator investigated for the treatment of autoimmune diseases like systemic lupus erythematosus. researchgate.net The synthesis highlights the importance of the benzonitrile (B105546) core in constructing advanced therapeutic molecules. researchgate.net

Similarly, 4-hydroxy-3-methoxybenzonitrile (B1293924), another analog, is utilized as an intermediate in the development of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com Its structure is also foundational in creating isoxazole (B147169) derivatives through reactions with other chemical entities. nih.gov In the field of Selective Androgen Receptor Modulators (SARMs), the closely related 4-hydroxybenzonitrile (B152051) is a key reactant in one of the synthetic routes for Enobosarm (Ostarine). jelsciences.com Furthermore, 2-chloro-4-fluoro-3-methyl-benzonitrile serves as a critical starting material for synthesizing potent, transdermal SARMs. acs.org

Table 1: Examples of this compound and Analogs as Synthesis Intermediates

| Intermediate Compound | Resulting Drug/Compound Class | Therapeutic Area | Source(s) |

| 3-Ethyl-4-hydroxy-5-methylbenzonitrile | Cenerimod | Autoimmune Diseases (S1P1 Modulator) | researchgate.net |

| 4-Hydroxybenzonitrile | Enobosarm (Ostarine) | Muscle Wasting (SARM) | jelsciences.com |

| 2-Chloro-4-fluoro-3-methyl-benzonitrile | Transdermal SARM (Compound 6) | Muscle Atrophy (SARM) | acs.org |

| 4-Hydroxy-3-methoxybenzonitrile | Various pharmaceuticals | Neurological Disorders | chemimpex.com |

| This compound | Febuxostat related compounds | Hyperuricemia | ppj.org.ly |

The structural framework of this compound is a fertile ground for the generation of novel, biologically active molecules. By modifying its core structure, researchers have developed compounds with significant therapeutic potential across various disease areas.

Derivatives have been synthesized that exhibit potent activity as anti-cancer agents, selective androgen receptor modulators (SARMs), and immune system modulators. For example, attaching a pyrrolidine (B122466) ring to the benzonitrile structure has led to a class of powerful SARMs. pdbj.orgresearchgate.net The synthesis of bicalutamide (B1683754) analogs, used in prostate cancer research, also originates from intermediates that share the core features of this chemical family. nih.gov Additionally, derivatives of 3-allyl-4-hydroxybenzonitrile (B1295728) have been shown to possess significant cytotoxic effects against human cancer cell lines. These examples underscore the role of the benzonitrile scaffold in creating diverse and potent therapeutic agents.

Research has demonstrated the application of this compound analogs in several key therapeutic areas, most notably in oncology.

Anti-cancer Agents: Analogs of this compound are instrumental in developing novel anti-cancer therapies. A series of bicalutamide analogs, including sulfide (B99878), sulfone, and deshydroxy variants, were synthesized and showed significantly enhanced antiproliferative activity against human prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCap) when compared to the parent drug. nih.gov The deshydroxy analogue was identified as the most potent, with IC50 values ranging from 6.59 to 10.86 µM across the cell lines. nih.gov

Furthermore, novel thiohydantoin analogues have been developed as androgen receptor inhibitors for castration-resistant prostate cancer. rsc.org In other research, derivatives of 3-allyl-4-hydroxybenzonitrile demonstrated cytotoxicity up to 213 times greater than the standard chemotherapy drug 5-fluorouracil (B62378) in certain cancer cell lines. The development of heterocyclic trans-cyanocombretastatin analogues, which act as antitubulin agents, also stems from this chemical space, with some compounds showing potent growth inhibition against leukemia and melanoma cell lines. nih.gov

Neurological Disorders: The analog 4-hydroxy-3-methoxybenzonitrile has been identified as a valuable intermediate for synthesizing pharmaceuticals that target neurological disorders. chemimpex.com While specific drug candidates are not always detailed in initial literature, the recurring use of this scaffold points to its importance in the field. Other research into benzonitrile derivatives has aimed to develop treatments for conditions such as drug abuse and depression. science.gov

Table 2: Research Findings for Analogs in Specific Therapeutic Areas

| Therapeutic Area | Compound Class/Analog | Research Finding | Source(s) |

| Prostate Cancer | Bicalutamide Analogues (Sulfide, Sulfone, Deshydroxy) | Enhanced antiproliferative activity (IC50 = 6.59–10.86 µM for deshydroxy analog) in LNCaP, VCap, 22Rv1, DU-145 cell lines. | nih.gov |

| Prostate Cancer | Thiohydantoin Analogues | Act as potent androgen receptor inhibitors for castration-resistant prostate cancer. | rsc.orgscispace.com |

| Various Cancers | 3-Allyl-4-hydroxybenzonitrile Derivatives | Showed potent cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines. | |

| Leukemia, Melanoma | trans-Cyanocombretastatin Analogues | Potent growth inhibition with GI50 values in the low micromolar to nanomolar range. | nih.gov |

| Neurological Disorders | 4-Hydroxy-3-methoxybenzonitrile | Serves as a key intermediate in the synthesis of potential drug candidates. | chemimpex.com |

In the development of SARMs, modifications to the hydroxypyrrolidine and benzonitrile portions of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives were shown to improve metabolic stability while maintaining potent androgenic activity. pdbj.org Introducing a methyl group at the C-3 position of the pyrrolidine ring, for example, creates steric hindrance that protects the molecule from metabolic breakdown, leading to a better pharmacokinetic profile. researchgate.net

For anti-cancer agents, the synthesis of bicalutamide analogs demonstrated that converting the sulfide linkage to a sulfone or removing the hydroxyl group (deshydroxy) resulted in a remarkable enhancement of anticancer activity across multiple prostate cancer cell lines. nih.gov This highlights how subtle atomic changes can lead to significant improvements in a drug's biological function.

The this compound scaffold and its close analogs are central to the discovery and optimization of non-steroidal Selective Androgen Receptor Modulators (SARMs). These compounds are designed to provide the anabolic benefits of androgens on muscle and bone while minimizing unwanted effects on other tissues like the prostate.

The well-known SARM, Enobosarm (Ostarine), can be synthesized using 4-hydroxybenzonitrile as a key intermediate. jelsciences.com The rational design of Enobosarm was based on the structures of approved antiandrogen drugs like Bicalutamide. jelsciences.com Further research has focused on optimizing this structure. For example, modifying 4-(pyrrolidin-1-yl)benzonitrile derivatives has led to new SARMs with improved metabolic stability and potent activity. pdbj.orgresearchgate.net

A significant advancement in this area is the development of a transdermal SARM, identified as compound 6 (2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile). acs.org This compound emerged from the optimization of an N-arylhydroxyalkyl series, starting from 2-chloro-4-fluoro-3-methyl-benzonitrile. acs.org It exhibits potent binding to the androgen receptor (AR) with a Ki of 2.03 nM and a functional EC50 of 0.499 nM, demonstrating high selectivity and efficacy in preclinical models of muscle atrophy. acs.orgacs.org

Table 3: Selected SARM Compounds Derived from Benzonitrile Scaffolds

| Compound Name/Identifier | Key Intermediate | Key Research Finding | Source(s) |

| Enobosarm (Ostarine, GTx-024) | 4-Hydroxybenzonitrile | Orally bioavailable SARM with selective anabolic effects on muscle mass. | jelsciences.comaacrjournals.orgoup.com |

| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c | 4-(pyrrolidin-1-yl)benzonitrile | Improved metabolic stability and pharmacokinetic profile; significant efficacy in levator ani muscle without increasing prostate weight in vivo. | pdbj.org |

| Compound 6 (transdermal SARM) | 2-Chloro-4-fluoro-3-methyl-benzonitrile | Potent AR agonist (EC50 = 0.499 nM) with excellent selectivity; effective in preclinical models for muscle atrophy. | acs.orgacs.org |

| SARM-2f | 4-(pyrrolidin-1-yl) benzonitrile derivative | Exhibited anabolic effects on levator ani muscles without excessively increasing prostate weight in rat Hershberger assays. | researchgate.net |

The structural motifs present in this compound analogs are relevant to the development of compounds that modulate the innate immune system, particularly agonists of Toll-like receptors 7 (TLR7) and 8 (TLR8). These receptors are key targets for developing vaccine adjuvants and cancer immunotherapies.

Research in this field has led to the design of potent immunostimulatory molecules. While not always direct derivatives, the developed agonists often feature phenolic and other aromatic structures that could conceptually be derived from benzonitrile precursors. For instance, novel imidazoquinoline analogues have been patented that possess dual TLR7 and TLR8 activity. google.com

In another approach, researchers have created conjugated agonists that simultaneously target TLR7 and the nucleotide-binding oligomerization-domain-containing protein 2 (NOD2). nih.govacs.org One such conjugate, compound 4 , demonstrated a 10-fold improvement in TLR7 activity (EC50 = 36 nM) compared to the parent TLR7 agonist and generated a strong, Th1-polarized antigen-specific immune response in vivo. nih.govacs.org The design of these conjugates often involves using a phenol (B47542) group on the TLR7 agonist as a handle for chemical linkage, highlighting the synthetic utility of this functional group. nih.gov Furthermore, a novel class of selective TLR7 agonists based on a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold has been developed, with the most potent compound showing an EC50 of 7.8 μM and the ability to induce secretion of key immunomodulatory cytokines. nih.gov

Inhibition of Amyloid Fibril Formation

Amyloid fibrils are ordered protein aggregates associated with a number of diseases. rsc.org A key therapeutic strategy for these conditions involves inhibiting the formation of these fibrils. rsc.org The fundamental structure of amyloid fibrils, characterized by β-sheet-rich aggregates that associate via hydrophobic interactions, provides a target for universal inhibitors. rsc.org

Research into preventing amyloid aggregation has explored several mechanisms, including the stabilization of toxic amyloid precursors, the inhibition of fibril growth, and the disassembly of preformed fibrils. researchgate.net One successful approach in related systemic amyloidoses has been the stabilization of the protein's natural, non-amyloidogenic state. For instance, stabilizing the tetrameric state of the protein transthyretin proved effective in designing therapies for transthyretin-related amyloidosis. ucla.edu A similar strategy has been applied to light chain (LC) amyloidosis, where stabilizing the LC dimer interface with specific ligands prevents its dissociation into amyloid-prone monomers, thus hindering fibril formation. ucla.edu

While direct studies on this compound are limited in this context, the broader class of benzonitrile derivatives has been investigated. For example, a cocrystal of 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile with 5-hydroxy isophthalic acid has been shown to prevent the formation of serum albumin protofibrils, which are precursors to mature fibrils. researchgate.net Small molecules are capable of binding within hydrophobic cavities of protein dimers, preventing their dissociation and subsequent aggregation into amyloid fibrils. ucla.edu This line of research suggests a potential role for substituted benzonitriles, such as this compound, as scaffolds for designing inhibitors that target the protein misfolding and aggregation cascade. researchgate.netucla.edu

Applications in Agrochemical Chemistry

Benzonitrile derivatives are integral to the synthesis of various agrochemicals, including pesticides and herbicides. chemimpex.com Their chemical structure allows for modifications that can lead to targeted activity against pests and weeds. chemimpex.com

Formulation of Pesticides and Herbicides

The benzonitrile moiety is a key component in a range of agricultural products. Halogenated 4-hydroxybenzonitriles, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), are well-known herbicides. d-nb.infonih.gov These compounds are effective in controlling weeds, but their persistence and degradation in the environment are important considerations. nih.gov

Analogs of this compound are also utilized. For instance, 3-Bromo-4-hydroxy-5-methoxybenzonitrile serves as a valuable intermediate in the production of targeted herbicides and pesticides. chemimpex.com Furthermore, research has demonstrated that derivatives like 4-hydroxy-3-methoxybenzonitrile can be effective in managing plant-parasitic nematodes, highlighting the versatility of this chemical class in agrochemical formulations. The synthesis of these compounds is often a multi-step process, starting from platform chemicals like vanillin (B372448) to produce intermediates such as 4-hydroxy-3-methoxybenzonitrile. lidsen.com

Targeting Specific Plant Diseases

The application of benzonitrile-based agrochemicals extends to combating specific plant diseases caused by fungi and nematodes. Derivatives of 4-hydroxy-3-methoxybenzonitrile have shown efficacy in reducing the cyst numbers of the soybean cyst nematode (Heterodera glycines), leading to improved crop yields.

In the realm of fungicides, novel pyrimidine (B1678525) derivatives that incorporate a 1,3,4-oxadiazole (B1194373) thioether fragment have been synthesized and tested for their activity against various plant pathogenic fungi. acs.org For example, compound 6s from a research study, which contains a substituted benzonitrile-like structure, showed promising antifungal activity. Molecular docking simulations suggest that these compounds may act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi, a critical component of mitochondrial respiration. acs.org This targeted mode of action is crucial for developing effective fungicides to manage the rising severity of plant diseases. nih.gov

Below is a table summarizing the agrochemical applications of this compound analogs.

| Compound/Derivative Class | Application Type | Target Organism/Disease | Source(s) |

| 4-Hydroxy-3-methoxybenzonitrile Derivatives | Nematicide | Soybean cyst nematode (Heterodera glycines) | |

| Bromoxynil / Ioxynil | Herbicide | General weed control | d-nb.info, nih.gov |

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | Intermediate | Pesticides, Herbicides | chemimpex.com |

| Pyrimidine derivatives with 1,3,4-oxadiazole thioether | Fungicide | Plant pathogenic fungi (e.g., Valsa mali, Curvularia lunata) | researchgate.net, acs.org |

Environmental Impact Considerations in Agrochemical Design

The use of benzonitrile-based herbicides and pesticides necessitates a thorough evaluation of their environmental fate and impact. rsdjournal.org Compounds like bromoxynil, chloroxynil, and ioxynil are susceptible to photolysis due to their hydroxyl group, which can be a pathway for abiotic degradation. nih.gov However, microbial degradation is often a more effective process for breaking down these substances in the soil. nih.gov

The metabolites of benzonitrile herbicides can be hazardous, posing a risk to soil and groundwater quality. rsdjournal.orgresearchgate.net This has driven research into bioremediation strategies to eliminate these residues. rsdjournal.org Studies have shown that certain fungi, such as Aspergillus niger, can effectively use benzonitrile as a substrate for growth, indicating their potential as bioremediation agents for contaminated water and soil. rsdjournal.orgresearchgate.net Designing agrochemicals that are effective against their target while minimizing environmental persistence and toxicity is a key challenge that influences the development and regulation of these compounds. dataintelo.com